Globotriose
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Overview
Description
It is an important cell surface epitope that acts as the receptor for Shiga-like toxins and is also the core structure of Globo H and SSEA4, which are tumor-associated glycans . Globotriose plays a significant role in various biological processes and has potential therapeutic applications.
Mechanism of Action
Target of Action
Globotriose, also known as Galalpha1,4Gal-beta1,4Glc, is an important cell surface epitope . It acts as the receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .
Mode of Action
The interaction of this compound with its targets primarily involves the binding of Shiga-like toxins to the this compound epitope on the cell surface . This binding facilitates the entry of the toxins into the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the pathogenesis of bacterial infections and cancers . The binding of Shiga-like toxins to this compound can disrupt normal cellular functions, leading to disease states.
Pharmacokinetics
It is known that the compound is involved in enzymatic synthesis processes . The enzyme Aga Bf 3S, for example, can synthesize this compound as a single transglycosylation product .
Result of Action
The binding of Shiga-like toxins to this compound on the cell surface can lead to the internalization of the toxins, disrupting normal cellular functions . This can result in the pathogenesis of bacterial infections and potentially contribute to cancer development .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the enzyme Aga Bf 3S, which synthesizes this compound, shows maximum activity at pH 4.5 and 40 °C . It is stable at pH 4.0–11.0 below 40 °C and is metal-independent .
Biochemical Analysis
Biochemical Properties
Globotriose interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by a novel GH27 α-galactosidase from Bacteroides fragilis . This enzyme preferentially hydrolyzes p-nitrophenyl-α-D-galactopyranoside in all tested nitrophenyl glycosides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It functions as the cell-surface receptor for Shiga-like toxins . It is also the core structure of Globo H and SSEA4, which are tumor-associated glycans .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as the receptor for Shiga-like toxins . The glucose component of this compound contributes approximately 2.6 kcal mol –1 to the binding energy relative to galabiose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by a novel GH27 α-galactosidase from Bacteroides fragilis . The enzyme could transfer galactosyl residue from p NPαGal to lactose (Galβ1–4Glc) with high efficiency and strict α1–4 regioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Globotriose can be synthesized through enzymatic methods. One efficient method involves the use of a novel α-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-α-D-galactopyranoside to lactose with high efficiency and strict α1–4 regioselectivity. The reaction is carried out at pH 4.5 and 40°C, resulting in a maximum yield of 32.4% .
Another approach involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and inorganic pyrophosphatase. This method uses galactose as the initial substrate and achieves this compound on preparative scales .
Industrial Production Methods: Large-scale production of this compound can be achieved using genetically engineered bacterial strains. For example, a recombinant Escherichia coli strain has been developed to produce this compound trisaccharide and its derivatives. This method is economical and allows for the generation of ligand diversity for carbohydrate
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-ANKSBSNASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80446-87-3 |
Source
|
Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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